molecular formula C23H21N3O3S B11227777 (Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide

(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acrylamide

Cat. No.: B11227777
M. Wt: 419.5 g/mol
InChI Key: TXZLLIFFOOVENY-CLFYSBASSA-N
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Description

The compound (2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-N-[2-(2,3-DIMETHYLPHENYL)-2H,4H,6H-THIENO[3,4-C]PYRAZOL-3-YL]PROP-2-ENAMIDE is a complex organic molecule characterized by its unique structure, which includes a benzodioxole ring, a dimethylphenyl group, and a thienopyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-N-[2-(2,3-DIMETHYLPHENYL)-2H,4H,6H-THIENO[3,4-C]PYRAZOL-3-YL]PROP-2-ENAMIDE typically involves multi-step organic reactions. The initial steps often include the formation of the benzodioxole and thienopyrazole intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the desired selectivity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-N-[2-(2,3-DIMETHYLPHENYL)-2H,4H,6H-THIENO[3,4-C]PYRAZOL-3-YL]PROP-2-ENAMIDE: can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

The reactions typically require specific conditions such as controlled temperature, pH, and the presence of catalysts. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may lead to the formation of carboxylic acids or ketones, while reduction could yield alcohols or amines.

Scientific Research Applications

(2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-N-[2-(2,3-DIMETHYLPHENYL)-2H,4H,6H-THIENO[3,4-C]PYRAZOL-3-YL]PROP-2-ENAMIDE: has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research may focus on its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism by which (2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-N-[2-(2,3-DIMETHYLPHENYL)-2H,4H,6H-THIENO[3,4-C]PYRAZOL-3-YL]PROP-2-ENAMIDE exerts its effects involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to the modulation of various biochemical pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2Z)-3-(2H-1,3-BENZODIOXOL-5-YL)-N-[2-(2,3-DIMETHYLPHENYL)-2H,4H,6H-THIENO[3,4-C]PYRAZOL-3-YL]PROP-2-ENAMIDE: stands out due to its unique combination of functional groups and structural features, which confer specific chemical reactivity and potential biological activities not commonly found in other compounds.

Properties

Molecular Formula

C23H21N3O3S

Molecular Weight

419.5 g/mol

IUPAC Name

(Z)-3-(1,3-benzodioxol-5-yl)-N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]prop-2-enamide

InChI

InChI=1S/C23H21N3O3S/c1-14-4-3-5-19(15(14)2)26-23(17-11-30-12-18(17)25-26)24-22(27)9-7-16-6-8-20-21(10-16)29-13-28-20/h3-10H,11-13H2,1-2H3,(H,24,27)/b9-7-

InChI Key

TXZLLIFFOOVENY-CLFYSBASSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)/C=C\C4=CC5=C(C=C4)OCO5)C

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=C3CSCC3=N2)NC(=O)C=CC4=CC5=C(C=C4)OCO5)C

Origin of Product

United States

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